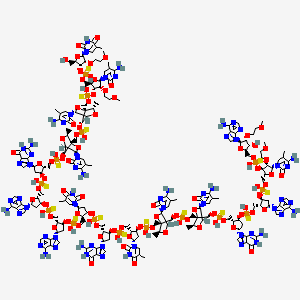
Baliforsen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baliforsen, also known as IONIS-DMPKRx, is an antisense oligonucleotide developed by Ionis Pharmaceuticals. It is designed to target the messenger RNA of the dystrophia myotonica protein kinase gene, which is implicated in myotonic dystrophy type 1. This compound has been investigated for its potential to reduce toxic RNA levels and alleviate symptoms associated with this genetic disorder .
Métodos De Preparación
Baliforsen is a synthetic oligomer composed of 16 nucleotides connected sequentially by phosphorothioate linkages . The preparation involves the synthesis of these nucleotides and their sequential assembly. The industrial production methods for antisense oligonucleotides like this compound typically involve solid-phase synthesis, where nucleotides are added one by one to a growing chain attached to a solid support. This method allows for precise control over the sequence and length of the oligonucleotide .
Análisis De Reacciones Químicas
Baliforsen primarily undergoes hybridization reactions with its target RNA. It hybridizes to the dystrophia myotonica protein kinase RNA transcripts in the nucleus, enabling ribonuclease H1-mediated degradation of the RNA . This reaction releases sequestered proteins bound to CUG repeats and restores normal cellular function. The major product formed from this reaction is the degraded RNA, which is then processed and eliminated by the cell .
Aplicaciones Científicas De Investigación
Baliforsen has been extensively studied in the context of myotonic dystrophy type 1. It has been tested in phase 1/2 clinical trials to assess its safety, tolerability, and efficacy in reducing toxic RNA levels in patients with this condition . Although the initial results showed that this compound was well tolerated, its efficacy was not sufficient to warrant further development . Nevertheless, the insights gained from these studies have informed the development of other antisense oligonucleotides and gene therapies for myotonic dystrophy and related disorders .
Mecanismo De Acción
The mechanism of action of baliforsen involves its hybridization to the dystrophia myotonica protein kinase RNA transcripts in the nucleus. This hybridization enables ribonuclease H1 to degrade the target RNA, thereby reducing the levels of toxic RNA in the cell . The degradation of the RNA releases sequestered proteins bound to CUG repeats, which restores normal cellular function. This mechanism targets the underlying genetic cause of myotonic dystrophy type 1 and aims to alleviate the associated symptoms .
Comparación Con Compuestos Similares
Baliforsen is one of several antisense oligonucleotides developed for the treatment of myotonic dystrophy type 1. Other similar compounds include AOC 1001 and DYNE-101, which have also been investigated for their ability to target the dystrophia myotonica protein kinase RNA . These compounds share a similar mechanism of action but differ in their chemical structure and delivery methods. This compound’s uniqueness lies in its specific sequence and the use of phosphorothioate linkages, which enhance its stability and resistance to degradation .
Propiedades
Número CAS |
1698048-23-5 |
|---|---|
Fórmula molecular |
C180H240N59O90P15S15 |
Peso molecular |
5616 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C180H240N59O90P15S15/c1-70-34-226(168(248)209-134(70)181)159-124(278-24-20-274-16)120(324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)239-69-205-114-143(190)197-62-201-147(114)239)101(309-159)53-289-336(263,351)321-87-30-107(235-65-204-113-142(189)196-61-200-146(113)235)303-96(87)48-284-335(262,350)320-90-33-110(238-68-208-117-150(238)217-167(193)220-156(117)247)306-99(90)51-287-339(266,354)326-130-126-161(229-36-72(3)136(183)211-170(229)250)313-179(130,81(12)295-126)57-293-343(270,358)328-132-128-163(231-38-74(5)138(185)213-172(231)252)311-177(132,79(10)297-128)55-291-341(268,356)322-84-27-104(225-41-77(8)152(243)222-175(225)255)300-93(84)45-281-332(259,347)318-88-31-108(236-66-206-115-148(236)215-165(191)218-154(115)245)304-97(88)49-285-330(257,345)315-83-26-103(224-40-76(7)151(242)221-174(224)254)299-92(83)44-280-331(258,346)316-85-28-105(233-63-202-111-140(187)194-59-198-144(111)233)301-94(85)46-282-333(260,348)317-86-29-106(234-64-203-112-141(188)195-60-199-145(112)234)302-95(86)47-283-334(261,349)319-89-32-109(237-67-207-116-149(237)216-166(192)219-155(116)246)305-98(89)50-286-340(267,355)327-131-127-162(230-37-73(4)137(184)212-171(230)251)314-180(131,82(13)296-127)58-294-344(271,359)329-133-129-164(232-39-75(6)139(186)214-173(232)253)312-178(133,80(11)298-129)56-292-342(269,357)325-121-102(310-160(125(121)279-25-21-275-17)227-35-71(2)135(182)210-169(227)249)54-290-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)228-42-78(9)153(244)223-176(228)256/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?/m0/s1 |
Clave InChI |
KAXINNXKJSFUQD-DLBGVQEBSA-N |
SMILES isomérico |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OC[C@]45[C@@H](O[C@H]([C@@H]4OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[C@@H](O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
SMILES canónico |
CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OCC45C(OC(C4OP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)C(O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
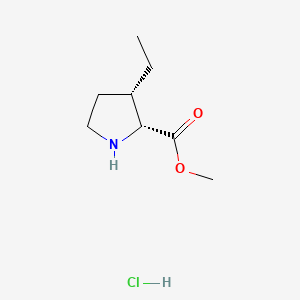
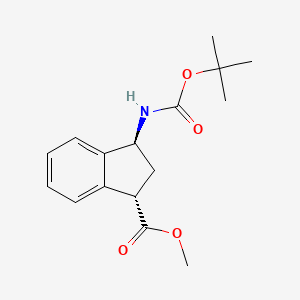
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)
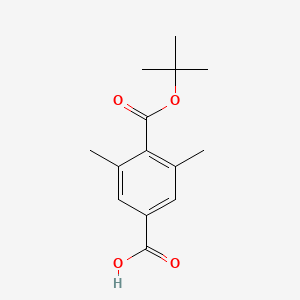


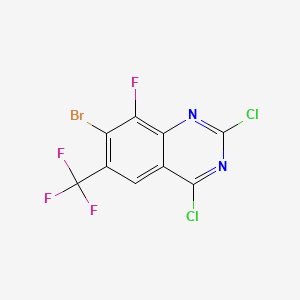
![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
